3,9-Bis(2-naphthyl)perylene

Übersicht

Beschreibung

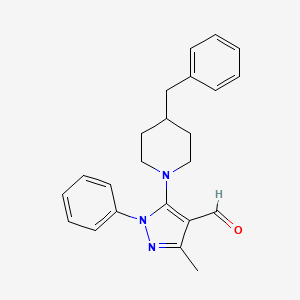

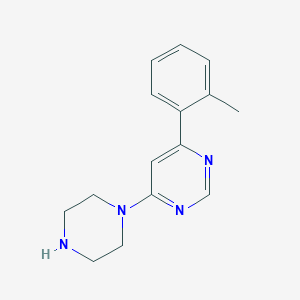

“3,9-Bis(2-naphthyl)perylene” is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C40H24 . It has gained significant attention in the field of advanced materials due to its unique physical and chemical properties.

Synthesis Analysis

The synthesis of perylene derivatives, such as “this compound”, often involves regioselective Ir-catalyzed C–H borylation and subsequent reactions . Another method involves the Suzuki cross-coupling reaction .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of strong π-donors and acceptors at the 2,5,8,11-positions of perylene . This leads to unusual properties such as the presence of interlocked π-π -stacking motifs, leading to conformational chirality .Wissenschaftliche Forschungsanwendungen

Photovoltaic Applications

3,9-Bis(2-naphthyl)perylene and similar perylene diimide molecules have been explored for their potential in photovoltaic applications. These compounds, when introduced into solar cells, can influence the performance of photovoltaic devices due to their ability to reduce molecular aggregation in solid states, impacting the π–π intramolecular interactions between adjacent molecules. This feature is crucial for the efficiency of P3HT/PDI bulk heterojunction solar cells (Kozma et al., 2013).

Luminescent Nanorods Fabrication

Perylene bisimides, including this compound, have unique electrical and photophysical properties, making them attractive for the fabrication of luminescent nanorods. These compounds can self-assemble into nanorods due to the interplay of intermolecular π–π-stacking and hydrophilic/hydrophobic interactions, which is significant for nanostructure development (Boobalan et al., 2014).

Organic Field Effect Transistors (OFETs) Fabrication

The synthesis and characterization of naphthalene and perylene bisimides, including variants similar to this compound, have been conducted for their application in organic field-effect transistors (OFETs). These organic semiconductors show promise due to their improved solution processibility, enabling the fabrication of flexible, air-operating n-channel OFETs through techniques like spin coating and printing, without the need for vacuum deposition (Gawryś et al., 2009).

Molecular Photonics and Electronics

Certain cyanated perylene derivatives, closely related to this compound, have been identified as strong oxidants with substantial absorption in the visible spectrum. These molecules are of interest in molecular photonics and electronics due to their stable radical anions, which are also chromophores, expanding the use of perylene derivatives as charge generators and carriers in applications like n-type organic semiconductors (Ahrens et al., 2003).

Photophysics and Redox Properties

The study of photophysics and redox properties of rylene imide and diimide dyes, which include derivatives of this compound, has been integral in understanding their potential in solar energy conversion. These studies include examining the absorption, fluorescence, and transient absorption spectra, and excited singlet state lifetimes, which are crucial for applications in solar energy technologies (Bullock et al., 2010).

Wirkmechanismus

Target of Action

The primary target of 3,9-Bis(2-naphthyl)perylene is in the field of organic light-emitting diodes (OLEDs). This compound, a member of the perylene class of polycyclic aromatic hydrocarbons (PAHs), is used as an additive in the light-emitting layer (LEL) of OLEDs . It significantly improves the operating lifetime of these devices .

Mode of Action

This compound interacts with its targets by taking over the LEL functions, leading to aggregation and an expansion of the recombination and/or emission zone . This results in an increase in the device’s operating half-life .

Biochemical Pathways

Its synthesis involves a palladium-catalysed cross-coupling reaction of 3-bromoperylene and 1-naphthaleneboronic acid .

Pharmacokinetics

The intermediate perylene amic acid salts have low solubility, which is rate-limiting in the synthesis process .

Result of Action

The use of this compound as an additive in OLEDs leads to a significant improvement in the operating lifetime of these devices . This is a crucial factor in their commercial applications, such as in flat-panel displays .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, in the synthesis process, the reaction mixture’s dilution with water, where the intermediate perylene amic acid salts have better solubility, allows for the synthesis to occur at room temperature .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,9-dinaphthalen-2-ylperylene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H24/c1-3-9-27-23-29(17-15-25(27)7-1)31-19-21-37-36-14-6-12-34-32(30-18-16-26-8-2-4-10-28(26)24-30)20-22-38(40(34)36)35-13-5-11-33(31)39(35)37/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEOTOUYEMTBJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C4C5=C6C(=CC=C5)C(=CC=C6C7=C4C3=CC=C7)C8=CC9=CC=CC=C9C=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate](/img/structure/B3175772.png)

![(2S,4R)-4-[(4-bromophenyl)methyl]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B3175813.png)